molecular formula C21H21N3O6 B2583844 N-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891867-40-6

N-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B2583844
CAS No.: 891867-40-6
M. Wt: 411.414
InChI Key: ZAUGXEBKPFWAGX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a high-purity chemical compound intended for non-human research purposes. This acetamide and dihydropyrazine derivative is of significant interest in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. Compounds within this structural class, featuring dimethoxyphenyl and dioxodihydropyrazine groups, have been investigated for their potential to interact with various biological targets, including chemokine receptors and other disease-mediating proteins . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in bio-screening assays to explore new pathways for treating disorders. The product is provided with comprehensive analytical data to ensure identity and purity for research reproducibility. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-28-15-6-4-5-14(11-15)24-10-9-23(20(26)21(24)27)13-19(25)22-17-8-7-16(29-2)12-18(17)30-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUGXEBKPFWAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C27H27N3O5S2
  • Molecular Weight : 537.7 g/mol
  • CAS Number : 477330-27-1
  • Molecular Structure : The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymes : Aldose reductase inhibitors (ARIs) are known to play a role in managing diabetic complications by reducing the accumulation of sorbitol and fructose in cells .
  • Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, potentially mitigating oxidative stress in biological systems .

Antidiabetic Effects

Several studies have highlighted the potential of related compounds as aldose reductase inhibitors. For instance, certain derivatives have shown promising results in reducing hyperglycemia-induced complications by inhibiting the enzyme responsible for converting glucose into sorbitol:

  • Study Findings :
    • In vitro studies demonstrated that similar compounds significantly reduced the activity of aldose reductase at low micromolar concentrations .
    • The structural modifications in these compounds can enhance their efficacy and selectivity towards aldose reductase.

Anticancer Potential

Some derivatives of this compound have been evaluated for their anticancer properties:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Studies :
    • A study on related pyrazine derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures might offer neuroprotective benefits:

  • Research Insights :
    • Certain derivatives have been found to protect neuronal cells from oxidative damage and apoptosis, suggesting their potential use in neurodegenerative diseases .

Data Summary

PropertyValue
Chemical FormulaC27H27N3O5S2
Molecular Weight537.7 g/mol
CAS Number477330-27-1
Biological ActivitiesAldose reductase inhibition, anticancer activity, neuroprotection

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Substituents Molecular Weight (g/mol) Key Features Reported Activity References
Target Compound : N-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide 2,4-Dimethoxyphenyl, 3-methoxyphenyl, dihydropyrazine-dione ~427.4 (calculated) High solubility due to methoxy groups; dihydropyrazine-dione for H-bonding Not specified (structural analog studies) -
N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide 3,4-Dimethoxyphenyl, 4-fluorophenyl, dihydropyrazine-dione ~425.4 (calculated) Fluorine enhances metabolic stability; reduced solubility vs. methoxy Potential enzyme inhibition
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide Pyridin-2-yl, propylacetamido, 3,4-dimethoxyphenethyl 399.216 Pyridine enhances lipophilicity; branched alkyl chain may improve CNS uptake Not reported (structural study)
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 2,4-Dichlorophenyl, quinazoline-dione ~405.2 (calculated) Electronegative Cl groups increase binding affinity; quinazoline for H-bonding Anticonvulsant activity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazole 287.16 Thiazole ring enhances antimicrobial activity; Cl groups improve hydrophobicity Antimicrobial potential

Key Observations :

Substituent Effects :

  • Methoxy vs. Halogens : Methoxy groups (e.g., in the target compound and analog) improve solubility but may reduce target affinity compared to electronegative halogens (Cl, F) .
  • Fluorine Substitution : The 4-fluorophenyl analog () likely exhibits higher metabolic stability and altered pharmacokinetics due to fluorine’s hydrophobic and electronegative properties .

Quinazoline-dione (): Larger aromatic system may enhance π-π stacking interactions, contributing to anticonvulsant effects . Thiazole (): Sulfur-containing heterocycle likely enhances antimicrobial activity via interactions with bacterial enzymes .

Biological Activity Trends :

  • Chlorinated analogs (e.g., ) show stronger hydrophobic interactions, favoring membrane penetration and target binding but at the cost of solubility.
  • Pyridine- or thiazole-containing compounds () may exhibit improved CNS or antimicrobial activity due to heterocyclic pharmacophores .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The position of methoxy groups (2,4- vs. Replacement of methoxy with fluorine () or chlorine () shifts the balance between solubility and target affinity, suggesting tunability for specific applications.
  • Limitations :

    • Direct biological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.
    • Further studies are needed to evaluate pharmacokinetics (e.g., metabolic stability, BBB penetration) and specific target interactions.

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